Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives like this compound involves various strategies . The Suzuki–Miyaura coupling is a widely used method for carbon–carbon bond formation . This process uses organoboron reagents, which can be converted into a broad range of functional groups . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key reaction involving this compound . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Scientific Research Applications
Chemical Synthesis and Transformations
Thiophene derivatives are synthesized and transformed through various chemical processes for potential applications in material science, pharmaceuticals, and organic chemistry. For instance, Kropp et al. (1996) detailed the microbial degradation of dimethylbenzothiophenes, which are similar in structure to the compound , highlighting the microbial oxidation pathways that could be relevant for environmental remediation of sulfur heterocycles in petroleum (Kropp et al., 1996). Similarly, studies on the facile synthesis of thiophene derivatives by Tso et al. (1995) and (1996) present methods that could be applicable for synthesizing and manipulating the compound of interest for material science or synthetic organic chemistry applications (Tso, Tsay, & Li, 1995), (Tso, Tsay, & Li, 1996).
Biological Activities
Research on thiophene derivatives also explores their biological activities. For instance, the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives were assessed by Lepailleur et al. (2014), providing insight into the toxicological profiles that might be relevant for evaluating the safety of new thiophene-based compounds (Lepailleur et al., 2014).
Environmental Applications
The study of the photochemical degradation of crude oil components, including 2-methyl-, 3-methyl-, and 2,3-dimethylbenzothiophene by Andersson and Bobinger (1996), might inform environmental applications of thiophene compounds in addressing pollution and oil spill impacts (Andersson & Bobinger, 1996).
Future Directions
Properties
IUPAC Name |
methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6S2/c1-13-5-7-14(8-6-13)16-12-29-19(21(23)28-4)20(16)30(24,25)22-17-11-15(26-2)9-10-18(17)27-3/h5-12,22H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXGXNRGSCGFOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=CC(=C3)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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